Cas no 1393822-88-2 (Lithium (5-fluoropyridin-2-yl)trihydroxyborate)

Lithium (5-fluoropyridin-2-yl)trihydroxyborate is an organoboron compound featuring a fluoropyridinyl substituent, which enhances its reactivity and stability in synthetic applications. This lithium borate derivative is particularly valuable in cross-coupling reactions, serving as an efficient boron-based reagent for Suzuki-Miyaura couplings due to its improved solubility and handling properties compared to traditional boronic acids. The fluorine substituent further modulates electronic effects, facilitating selective transformations. Its crystalline structure ensures consistent purity, making it suitable for precise stoichiometric use in pharmaceutical and materials science research. The compound’s stability under ambient conditions and compatibility with diverse reaction conditions underscore its utility in advanced organic synthesis.
Lithium (5-fluoropyridin-2-yl)trihydroxyborate structure
1393822-88-2 structure
Product Name:Lithium (5-fluoropyridin-2-yl)trihydroxyborate
CAS No:1393822-88-2
MF:C5H6BFLiNO3
MW:164.856444835663
MDL:MFCD16872071
CID:1269168
PubChem ID:56973082
Update Time:2025-10-31

Lithium (5-fluoropyridin-2-yl)trihydroxyborate Chemical and Physical Properties

Names and Identifiers

    • Lithium (5-fluoro-2-pyridinyl)(trihydroxy)borate(1-)
    • LithiuM (5-fluoropyridin-2-yl)trihydroxyborate
    • lithium(1+) ion (5-fluoropyridin-2-yl)trihydroxyboranuide
    • Lithium (5-fluoropyridin-2-yl)trihydroxyborate
    • MDL: MFCD16872071
    • Inchi: 1S/C5H6BFNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1
    • InChI Key: GXKFYGKSAVTPQG-UHFFFAOYSA-N
    • SMILES: [Li+].[B-](C1=NC=C(F)C=C1)(O)(O)O

Computed Properties

  • Exact Mass: 165.05800

Experimental Properties

  • PSA: 73.58000
  • LogP: -1.65650

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Additional information on Lithium (5-fluoropyridin-2-yl)trihydroxyborate

Introduction to Lithium (5-fluoropyridin-2-yl)trihydroxyborate (CAS No. 1393822-88-2)

Lithium (5-fluoropyridin-2-yl)trihydroxyborate, a compound with the chemical formula [Li(OH)₃(5-fluoropyridin-2-yl)B], is a specialized borate derivative that has garnered significant attention in the field of pharmaceutical and materials science. This compound, identified by its unique CAS number 1393822-88-2, represents a novel class of organoboron compounds with potential applications in various chemical and biological systems. The presence of both lithium and fluoropyridine moieties in its structure imparts distinct chemical properties that make it a subject of intense research interest.

The synthesis and characterization of lithium (5-fluoropyridin-2-yl)trihydroxyborate have been extensively studied due to its structural complexity and the potential for diverse functional applications. The compound's structure consists of a central boron atom coordinated to three hydroxyl groups and a 5-fluoropyridin-2-yl group, which contributes to its unique reactivity and stability. Recent advancements in synthetic methodologies have enabled the production of high-purity samples, facilitating detailed structural and functional investigations.

One of the most compelling aspects of lithium (5-fluoropyridin-2-yl)trihydroxyborate is its potential role in pharmaceutical applications. Boron-containing compounds have long been recognized for their therapeutic properties, and modifications to the boron framework can lead to enhanced bioactivity. The fluoropyridine moiety, in particular, has been shown to improve metabolic stability and binding affinity in drug molecules. This has led to investigations into the compound's efficacy as a precursor for more complex pharmacophores or as an active component in itself.

Recent studies have explored the biological activity of lithium (5-fluoropyridin-2-yl)trihydroxyborate, focusing on its interactions with biological targets such as enzymes and receptors. Preliminary findings suggest that the compound exhibits moderate inhibitory activity against certain enzymes, which could be exploited for therapeutic purposes. Additionally, its ability to form stable complexes with other biomolecules makes it a promising candidate for use in drug delivery systems.

The material science applications of lithium (5-fluoropyridin-2-yl)trihydroxyborate are equally fascinating. Borate compounds are known for their thermal stability and electrical insulating properties, making them suitable for use in high-performance materials. The unique electronic structure of this compound suggests potential applications in optoelectronic devices, where precise control over electron transport is crucial. Furthermore, its compatibility with various organic functional groups opens up possibilities for creating hybrid materials with tailored properties.

In conclusion, lithium (5-fluoropyridin-2-yl)trihydroxyborate represents a significant advancement in the field of organoboron chemistry. Its unique structure and versatile reactivity make it a valuable compound for both pharmaceutical and materials science applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a cornerstone in modern chemical innovation.

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